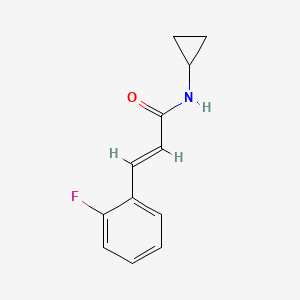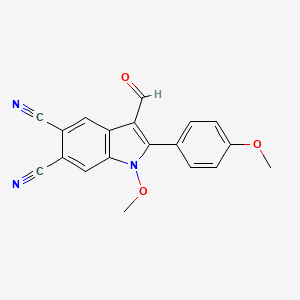![molecular formula C21H31N3O3 B11047948 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B11047948.png)
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a cyclohexyl group, an imidazolidinone ring, and a tricyclodecyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of cyclohexylamine with glyoxal in the presence of a suitable catalyst. The resulting intermediate is then reacted with tricyclo[3.3.1.1~3,7~]decan-2-amine and acetic anhydride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amide or thioamide derivatives.
Scientific Research Applications
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dioxoimidazolidin-4-yl)urea: Shares the imidazolidinone ring but lacks the cyclohexyl and tricyclodecyl groups.
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the acetamide group.
Uniqueness
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to its combination of a cyclohexyl group, an imidazolidinone ring, and a tricyclodecyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H31N3O3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C21H31N3O3/c25-18(23-19-14-7-12-6-13(9-14)10-15(19)8-12)11-17-20(26)24(21(27)22-17)16-4-2-1-3-5-16/h12-17,19H,1-11H2,(H,22,27)(H,23,25) |
InChI Key |
QPOKCVCQKPYWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)CC(=O)NC3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)


![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11047898.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)
![6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11047914.png)
![6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11047915.png)
![(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)](/img/structure/B11047917.png)
![6-(3-tert-butyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047921.png)
![ethyl 4-(2,4-dichlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11047932.png)
![3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11047934.png)
![6-(2,6-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047941.png)
